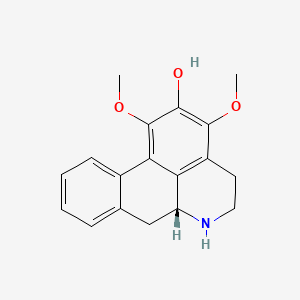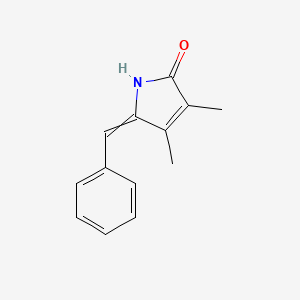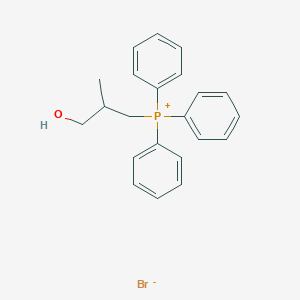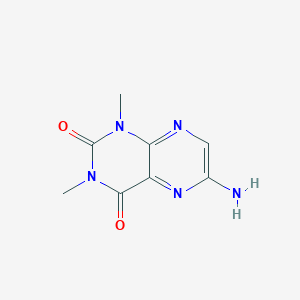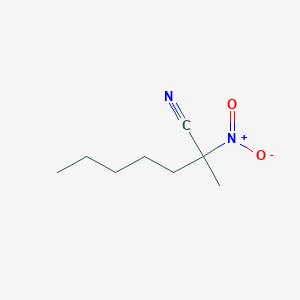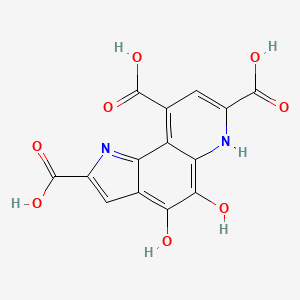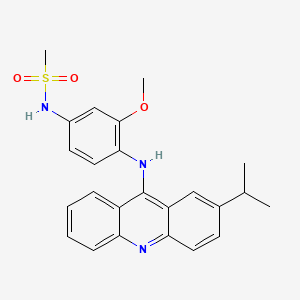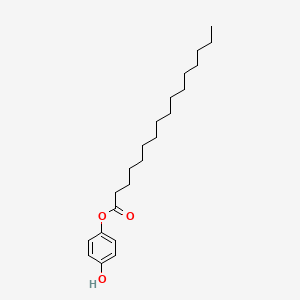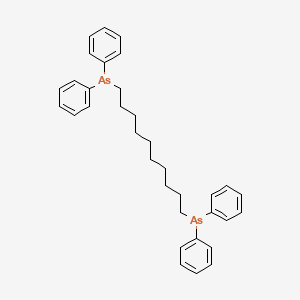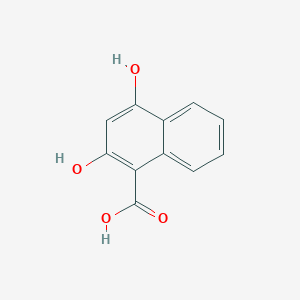
2,4-Dihydroxynaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylic acid group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxynaphthalene-1-carboxylic acid typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of 2,4-dihydroxynaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the carboxylation of 2,4-dihydroxynaphthalene using carbon dioxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,4-dihydroxynaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxynaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxynaphthalene-1-carboxylic acid involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at positions 1 and 2.
2,3-Dihydroxynaphthalene: Hydroxyl groups at positions 2 and 3.
1-Hydroxy-2-naphthoic acid: Contains a single hydroxyl group and a carboxylic acid group.
Uniqueness: 2,4-Dihydroxynaphthalene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
81344-21-0 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2,4-dihydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-5-9(13)10(11(14)15)7-4-2-1-3-6(7)8/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
PSHMISVWEPIUKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


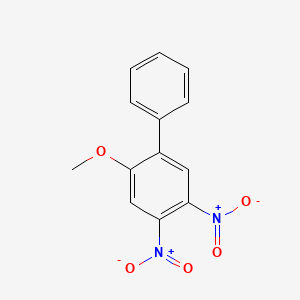
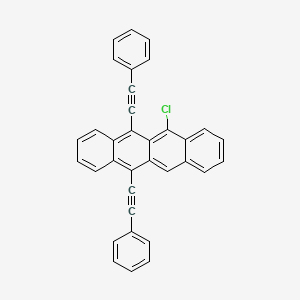
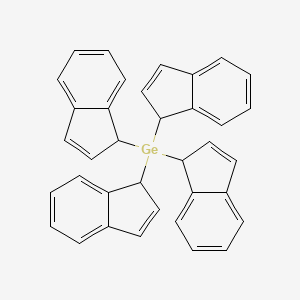
silane](/img/structure/B14429194.png)
